5-Amino-2-(dimethylamino)benzoic acid
Overview
Description
5-Amino-2-(dimethylamino)benzoic acid is an organic compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.2 g/mol . It is a derivative of benzoic acid, featuring both an amino group and a dimethylamino group attached to the benzene ring.
Biochemical Analysis
Biochemical Properties
5-Amino-2-(dimethylamino)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of lanthanide complexes, where it coordinates with Gd3+ ions . The nature of these interactions involves coordination bonds between the amino and carboxyl groups of this compound and the metal ions. These interactions are crucial for the formation of stable complexes that can be used in various biochemical applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to enhance the internalization of cell-penetrating peptides, thereby affecting cellular uptake mechanisms . This enhancement is likely due to the interaction of this compound with specific cell surface receptors or transporters, leading to increased cellular uptake and subsequent intracellular effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a ligand, forming coordination complexes with metal ions such as Gd3+ . These complexes can influence enzyme activity, either by inhibiting or activating specific enzymes. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, with a boiling point of 360.8°C and a flash point of 172.0°C . Over time, it may undergo degradation, which can affect its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it is used to modulate enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity may occur . It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing harm to the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized through conjugation reactions, where it forms complexes with other biomolecules . These metabolic pathways are crucial for the compound’s bioavailability and efficacy in biochemical applications. The interactions with enzymes such as kynurenine formamidase and kynureninase play a significant role in its metabolic processing .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cells, it can accumulate in specific compartments, depending on its interactions with intracellular proteins and organelles. These interactions are essential for its localization and subsequent biochemical effects.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(dimethylamino)benzoic acid typically involves the reduction of 2-(dimethylamino)-5-nitrobenzoic acid. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(dimethylamino)-5-nitrobenzoic acid. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(dimethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in its precursor can be reduced to form the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or iron powder in acidic conditions are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
5-Amino-2-(dimethylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Amino-2-(dimethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and dimethylamino groups on the benzene ring can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their activity and function. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid:
4-(Dimethylamino)benzoic acid: This compound has a dimethylamino group at the para position relative to the carboxyl group.
Uniqueness
5-Amino-2-(dimethylamino)benzoic acid is unique due to the presence of both an amino group and a dimethylamino group on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-amino-2-(dimethylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-4-3-6(10)5-7(8)9(12)13/h3-5H,10H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROBFLSZISKPSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384436 | |
Record name | 5-amino-2-(dimethylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344303-78-2 | |
Record name | 5-amino-2-(dimethylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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